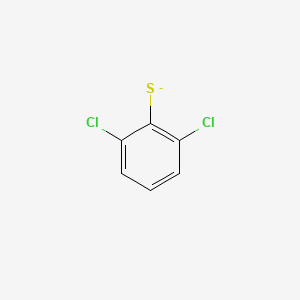

2,6-Dichlorobenzenethiolate

Description

Aromatic Thiolates: Structure-Reactivity Relationships in Modern Chemistry

Aromatic thiolates are a class of organic compounds derived from thiophenols by the removal of the acidic proton from the thiol group (-SH). The resulting thiolate anion (ArS⁻) is a potent nucleophile, a characteristic that underpins its utility in a wide array of chemical transformations. The reactivity of aromatic thiolates is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to increase the acidity of the parent thiophenol, while both electron-withdrawing and electron-donating groups can modulate the nucleophilicity of the thiolate.

The sulfur atom in thiolates is more polarizable and less basic compared to the oxygen atom in the analogous phenoxides. masterorganicchemistry.com This increased polarizability makes thiolates excellent soft nucleophiles, readily participating in reactions such as the Williamson ether synthesis-like formation of thioethers and thiol-disulfide interchange reactions. masterorganicchemistry.comharvard.eduacs.org These fundamental reactions are crucial in organic synthesis and biochemistry. The study of structure-reactivity relationships in this class of compounds is an active area of research, aiming to fine-tune their properties for specific applications. acs.org

The Unique Role of 2,6-Dichlorobenzenethiolate in Advanced Synthetic Methodologies and Coordination Architectures

Among the various substituted aromatic thiolates, this compound stands out due to the presence of two chlorine atoms flanking the sulfur-bearing carbon. These ortho-chloro substituents exert a profound influence on the compound's reactivity and coordination behavior. The electron-withdrawing nature of the chlorine atoms enhances the acidity of the parent 2,6-Dichlorobenzenethiol. More significantly, the steric bulk of the two ortho-substituents sterically hinders the sulfur atom, which modulates its nucleophilicity and dictates the geometry of its metal complexes.

This unique combination of electronic and steric effects makes this compound a valuable ligand in coordination chemistry. It can be employed to create specific coordination environments around a metal center, often leading to complexes with unusual geometries and reactivities. cymitquimica.com The steric hindrance can prevent the formation of polymeric structures, favoring the isolation of discrete, well-defined metal-thiolate clusters. Such complexes are of interest for their potential applications in catalysis and materials science. xmu.edu.cn

Scope and Objectives of Research on this compound

The primary objective of research focused on this compound is to leverage its distinct steric and electronic properties for the rational design of novel molecules and materials. Key areas of investigation include:

Synthesis of Novel Coordination Compounds: Exploring the coordination of this compound with a variety of transition metals to generate new complexes with unique structural and electronic properties.

Catalysis: Investigating the catalytic activity of metal complexes incorporating the this compound ligand in various organic transformations. The steric and electronic tuning afforded by the ligand can influence the selectivity and efficiency of catalytic processes. researchgate.net

Materials Science: Utilizing this compound as a building block for the construction of functional materials, such as coordination polymers and metal-organic frameworks, with potential applications in sensing and electronics. xmu.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzenethiolate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBISHCXLCGVPGW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[S-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2S- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Properties of 2,6 Dichlorobenzenethiolate

The precursor to 2,6-Dichlorobenzenethiolate, 2,6-Dichlorobenzenethiol, is a commercially available compound. cymitquimica.comfishersci.ca Its synthesis can be achieved through various established methods for the preparation of aromatic thiols. One common route involves the reduction of the corresponding 2,6-dichlorobenzenesulfonyl chloride. chemicalbook.com An alternative pathway proceeds via the diazotization of 2,6-dichloroaniline, followed by a reaction with a sulfur-containing reagent. The thiolate is readily generated in situ by treating the thiophenol with a suitable base.

The physical and chemical properties of 2,6-Dichlorobenzenethiol are summarized in the table below.

| Property | Value |

| Chemical Formula | C₆H₄Cl₂S |

| Molecular Weight | 179.07 g/mol |

| Appearance | White to light yellow crystalline powder cymitquimica.com |

| Melting Point | 46–50 °C |

| Boiling Point | 101–103 °C at 14 mmHg |

| CAS Number | 24966-39-0 fishersci.ca |

Coordination Chemistry of 2,6 Dichlorobenzenethiolate

The coordination chemistry of 2,6-Dichlorobenzenethiolate is largely dictated by the steric hindrance imposed by the two ortho-chloro substituents. This steric bulk influences the coordination number and geometry of the resulting metal complexes. Unlike less hindered thiolates which can readily bridge multiple metal centers to form polymeric structures, this compound often acts as a terminal ligand, leading to the formation of discrete, mononuclear, or low-nuclearity polynuclear complexes.

This steric control is a powerful tool for synthetic chemists, allowing for the targeted synthesis of metal complexes with specific coordination environments. For instance, the use of this compound can facilitate the isolation of complexes with low coordination numbers, which might otherwise be difficult to obtain. The electronic properties of the ligand, influenced by the electron-withdrawing chlorine atoms, also play a role in stabilizing the resulting metal complexes.

Applications in Catalysis

Metal complexes bearing thiolate ligands have shown promise as catalysts in a variety of organic reactions. The catalytic activity of such complexes is highly dependent on the nature of the thiolate ligand. The steric and electronic properties of 2,6-Dichlorobenzenethiolate make it an intriguing ligand for the development of novel catalysts.

For example, palladium complexes with dithiolate ligands have been investigated as catalysts in cross-coupling reactions such as the Heck and Suzuki reactions. researchgate.net The steric bulk of ligands around the metal center can have a significant impact on the efficiency and selectivity of these catalytic processes. The unique steric environment created by the this compound ligand could potentially lead to catalysts with enhanced performance or novel reactivity. Research in this area is focused on synthesizing and testing metal complexes of this compound to explore their catalytic potential.

An exploration of the synthetic utility of this compound reveals its role as a potent nucleophile and a key building block in complex chemical transformations. This article focuses on the strategic synthesis of its parent thiol and the application of this compound in sophisticated catalytic reactions.

Spectroscopic and Structural Characterization of 2,6 Dichlorobenzenethiolate Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopies

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For organic molecules such as 2,6-dichlorobenzenethiolate, ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

In the ¹H NMR spectrum of this compound, the aromatic region would be of primary interest. Due to the symmetry of the molecule, two distinct signals would be expected for the aromatic protons. The proton at the C4 position would appear as a triplet, while the protons at the C3 and C5 positions would appear as a doublet. The electron-withdrawing nature of the chlorine atoms and the sulfur-containing group would deshield these protons, causing their signals to appear at a lower field (higher ppm) compared to unsubstituted benzene (B151609). rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, six distinct signals would be anticipated in the aromatic region, corresponding to the six carbon atoms of the benzene ring, unless accidental equivalence occurs. The carbon atom attached to the sulfur (C1) and the two carbons attached to the chlorine atoms (C2 and C6) would be significantly deshielded. The chemical shifts of these carbons are influenced by the electronegativity of the substituents and by resonance effects. hw.ac.ukoregonstate.edu The symmetry of the molecule would result in the equivalence of the C3 and C5 carbons, as well as the C2 and C6 carbons, reducing the total number of expected aromatic signals.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H (Aromatic) | ~ 7.0 - 7.5 | Triplet (H4), Doublet (H3, H5) | Chemical shifts are influenced by the electron-withdrawing effects of the chlorine and sulfur substituents. |

| ¹³C (C1-S) | ~ 130 - 140 | Singlet | The chemical shift is influenced by the sulfur substituent. |

| ¹³C (C2/C6-Cl) | ~ 135 - 145 | Singlet | Deshielded due to the electronegative chlorine atoms. |

| ¹³C (C3/C5) | ~ 125 - 130 | Singlet | |

| ¹³C (C4) | ~ 128 - 133 | Singlet |

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups and the skeletal structure of a molecule by probing its vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the dichlorinated benzene ring and the carbon-sulfur bond. While a specific spectrum for this compound is not available, data from related dichlorobenzene isomers can provide insight into the expected vibrational frequencies. oup.comnist.govchemicalbook.comamanote.com

Key expected IR absorption bands include C-H stretching vibrations of the aromatic ring, typically appearing in the region of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-S stretching vibration is often weak and can be found in the range of 700-600 cm⁻¹. Out-of-plane C-H bending vibrations are also characteristic and can help confirm the substitution pattern of the benzene ring. nist.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-S Stretch | 600 - 700 | Weak to Medium |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Raman spectroscopy is a complementary technique to IR spectroscopy. The selection rules for Raman scattering differ from those for IR absorption, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For aromatic thiols, the S-H stretching and bending vibrations, if the compound is in its protonated form (2,6-dichlorobenzenethiol), are readily observable in the Raman spectrum. rsc.orgrsc.org

In the case of the this compound anion, the focus would be on the vibrations of the aromatic ring and the C-S and C-Cl bonds. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. Surface-enhanced Raman spectroscopy (SERS) has been shown to be a particularly sensitive technique for studying aromatic thiols adsorbed on metal surfaces. acs.orgnih.govnih.govacs.org The C-S stretching vibration, which can be weak in IR, often gives a more prominent signal in Raman spectra. The C-Cl stretching vibrations would also be observable.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | ~1000 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

| C-S Stretch | 600 - 700 | Medium |

Mass Spectrometric Techniques for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For this compound, HRMS would be able to confirm the presence of two chlorine atoms due to their characteristic isotopic pattern (³⁵Cl and ³⁷Cl). thermofisher.comacs.orgnih.govresearchgate.netnih.gov The mass spectrum would show a characteristic cluster of peaks for the molecular ion, with the relative intensities of the peaks corresponding to the natural abundance of the chlorine isotopes.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For halogenated thiophenols, fragmentation may involve the loss of the thiol group, chlorine atoms, or cleavage of the aromatic ring. Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by fragmenting a selected ion and analyzing the resulting daughter ions.

| Ion | Expected m/z | Notes |

| [C₆H₃Cl₂S]⁻ | 176.9259 | Monoisotopic mass of the deprotonated molecule (thiolate). The spectrum will show an isotopic pattern due to the presence of two chlorine atoms. |

| [M]⁺ (of the thiol) | 177.9337 | Monoisotopic mass of the protonated molecule (thiol). The spectrum will show an isotopic pattern due to the presence of two chlorine atoms. |

MALDI-TOF Mass Spectrometry for Cluster Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical tool for the characterization of large, non-volatile, and fragile molecules, such as metal-thiolate clusters. researchgate.net This "soft" ionization technique allows for the analysis of intact molecular ions with minimal fragmentation, providing precise information about the composition and mass of the cluster. researchgate.netrsc.org

In the context of this compound clusters, MALDI-TOF MS can be instrumental in determining the precise number of metal atoms and thiolate ligands within the cluster. The process involves co-crystallizing the sample with a matrix material, such as α,β-diphenylfumaronitrile (DPF), which absorbs laser energy. researchgate.netrsc.org A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight analyzer. The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight of the cluster.

A key feature in the mass spectra of compounds containing chlorine is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. libretexts.org Therefore, a this compound-containing cluster will exhibit a distinctive pattern of peaks separated by 2 m/z units, with relative intensities corresponding to the number of chlorine atoms present. For a molecule with two chlorine atoms, an M+2 peak with about 65% of the intensity of the molecular ion (M) peak, and an M+4 peak with about 10% intensity would be expected. This isotopic signature provides unambiguous confirmation of the presence and number of dichlorobenzenethiolate ligands in the cluster.

While specific MALDI-TOF data for this compound clusters is not extensively reported in the public domain, the analysis of other thiolate-protected gold clusters, such as those with phenylethanethiolate or dodecanethiolate ligands, has been successfully demonstrated using this technique. researchgate.netrsc.org For these systems, MALDI-TOF MS has been crucial in confirming the composition of well-defined clusters like Au₂₅(SR)₁₈. researchgate.netrsc.org

Interactive Data Table: Expected Isotopic Distribution for a Hypothetical Monomeric this compound Anion

| Ion Formula | Isotopic Composition | Calculated m/z | Relative Intensity (%) |

| [C₆H₃³⁵Cl₂S]⁻ | Both Chlorine as ³⁵Cl | 177.94 | 100 |

| [C₆H₃³⁵Cl³⁷ClS]⁻ | One ³⁵Cl and one ³⁷Cl | 179.94 | 65.3 |

| [C₆H₃³⁷Cl₂S]⁻ | Both Chlorine as ³⁷Cl | 181.94 | 10.6 |

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for elucidating the precise solid-state structure of a crystalline compound. rsc.org This technique involves irradiating a single crystal of the material with a monochromatic X-ray beam. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions can be determined with high precision.

The data obtained from single-crystal X-ray diffraction studies are typically presented in tables that include crystallographic parameters and selected bond lengths and angles.

Interactive Data Table: Illustrative Crystallographic Data for a Related Dichlorobenzenedithiolate Complex

The following data is for the related compound [K(thf)₂][Cu(S₂C₆H₂Cl₂)₂] and serves as an example of the type of information obtained from single-crystal X-ray diffraction. scispace.com

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₂₀H₁₈Cl₄CuKO₂S₄ |

| Formula weight | 686.18 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 11.043(2) Åb = 13.935(3) Åc = 16.890(3) Å |

| β = 98.45(3)° | |

| Volume | 2570.1(9) ų |

| Z | 4 |

| Density (calculated) | 1.774 Mg/m³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for the Anion [Cu(S₂C₆H₂Cl₂)₂]⁻

| Bond | Length (Å) | Angle | Degrees (°) |

| Cu-S1 | 2.225(2) | S1-Cu-S2 | 91.55(8) |

| Cu-S2 | 2.231(2) | S1-Cu-S3 | 178.53(9) |

| Cu-S3 | 2.228(2) | S2-Cu-S4 | 178.69(9) |

| Cu-S4 | 2.229(2) | S3-Cu-S4 | 91.49(8) |

| S1-C1 | 1.741(7) | S1-Cu-S4 | 89.04(8) |

| S2-C6 | 1.745(7) | S2-Cu-S3 | 88.94(8) |

| C3-Cl1 | 1.730(7) | ||

| C4-Cl2 | 1.728(7) |

Catalytic and Material Science Applications of 2,6 Dichlorobenzenethiolate

Catalytic Activity in Organic Transformations

The reactivity of the thiol group in 2,6-dichlorobenzenethiolate underpins its potential catalytic applications. The sulfur atom can act as a nucleophile or be involved in redox processes, enabling its participation in a range of organic reactions.

Asymmetric Catalysis with 2,6-Dichlorobenzenethiol as a Nucleophile

While the nucleophilic nature of the thiol group is a fundamental aspect of its chemistry, specific, detailed research on the application of 2,6-dichlorobenzenethiol as a nucleophile in asymmetric catalysis is not extensively documented in the provided search results. Asymmetric catalysis is a field of organic chemistry that focuses on the synthesis of chiral compounds, and while thiols, in general, are used in various catalytic systems, the specific role of 2,6-dichlorobenzenethiol in this context requires further investigation.

Photocatalytic Redox Reactions Mediated by Thiolate-Ligands

Thiolate ligands play a significant role in mediating photocatalytic redox reactions. acs.orgacs.org In these processes, a photocatalyst, upon absorbing light, can initiate electron transfer reactions. Thiolates can participate in these reactions by being oxidized to form thiyl radicals. acs.org These highly reactive intermediates can then engage in various chemical transformations.

The general mechanism often involves the excitation of a photocatalyst, such as a ruthenium complex, by visible light. The excited photocatalyst can then oxidize a thiolate to a thiyl radical. This process is crucial in reactions like radical thiol-ene additions, where the thiyl radical adds across a carbon-carbon double bond, propagating a radical chain reaction to form a new carbon-sulfur bond. acs.org In some systems, redox mediators can be employed to facilitate the otherwise inefficient oxidation of thiols. acs.orgacs.org

While the principles of thiolate-mediated photocatalysis are established, specific studies detailing the use of this compound in such reactions are not prevalent in the provided search results. However, the fundamental reactivity of the thiolate group suggests its potential applicability in this area. The electronic properties of the dichlorinated benzene (B151609) ring could influence the redox potential of the thiolate and the stability of the resulting thiyl radical, potentially offering unique reactivity.

Role in Advanced Materials Development

The structural features of this compound also make it a valuable component in the design and synthesis of advanced materials with specific functionalities.

Building Block for Functional Polymers and Specialty Chemicals

2,6-Dichlorobenzenethiol is recognized as an organic building block in the synthesis of various specialty chemicals. cymitquimica.comcymitquimica.com Its utility in this regard stems from the reactivity of the thiol group, which can undergo reactions such as nucleophilic substitution and coupling, allowing for its incorporation into larger molecular structures. cymitquimica.com It is reported to be used in the synthesis of dyes, pharmaceuticals, and agrochemicals. cymitquimica.com The presence of the chlorine atoms can also influence the properties of the final products, for instance, by enhancing their stability or modifying their biological activity.

The following table summarizes the key properties of 2,6-Dichlorobenzenethiol:

| Property | Value |

| Molecular Formula | C6H4Cl2S |

| Molecular Weight | 179.06 g/mol |

| Appearance | White to light yellow powder or crystal |

| Purity | >95.0% (GC) |

| Melting Point | 47.0 to 51.0 °C |

Table 1: Physicochemical properties of 2,6-Dichlorobenzenethiol. cymitquimica.com

Information regarding its specific use as a monomer for the creation of functional polymers is not detailed in the provided search results. However, its bifunctional nature (with the reactive thiol group and the potential for reactions on the aromatic ring) suggests a theoretical possibility for its use in polymerization reactions.

Emerging Research Frontiers and Future Perspectives

Rational Design of Next-Generation 2,6-Dichlorobenzenethiolate Catalysts

The rational design of catalysts is a cornerstone of modern chemistry, aiming to create molecules with enhanced activity, selectivity, and stability. For this compound, its rigid structure and defined electronic properties make it an attractive scaffold for developing next-generation catalysts. Future research is anticipated to focus on incorporating this moiety into larger, more complex catalytic systems.

One promising avenue is the development of axially chiral catalysts. By synthesizing derivatives of this compound that possess axial chirality, it may be possible to create highly efficient organocatalysts for asymmetric reactions. Research into axially chiral styrene-based catalysts has shown that such structures can achieve excellent stereoselectivity (up to 98% ee) in cyclization reactions. nih.gov The design principles from these studies, which emphasize multiple chiral elements and activating groups, could be adapted to create novel this compound-based catalysts for challenging asymmetric transformations. nih.gov

Another area of exploration is the use of this compound as a ligand in bimetallic alloy catalysts. Theoretical studies using density functional theory (DFT) on Pd-based bimetallic alloys for hydrodechlorination reactions have demonstrated that the choice of a secondary metal can significantly alter the catalyst's binding energy and activation barrier for key reaction steps. rsc.org For instance, the Pd₃Ag (111) surface was found to have the lowest activation barrier for C–Cl bond dissociation among the studied alloys. rsc.org Designing catalysts where this compound ligands modify the electronic and geometric structure of bimetallic nanoparticles could lead to highly active and selective systems for reactions like hydrodechlorination or cross-coupling.

Table 1: Comparison of Designed Catalyst Systems and Potential Applications

| Catalyst Design Strategy | Core Principle | Potential this compound Application | Target Reaction Type | Ref |

|---|---|---|---|---|

| Axially Chiral Organocatalysts | Introduction of multiple chiral elements and activating groups into a rigid backbone. | Synthesis of novel chiral thiourea (B124793) or phosphine (B1218219) ligands derived from this compound. | Asymmetric (2+4) Cyclizations, Michael Additions | nih.gov |

| Bimetallic Alloy Ligands | Modifying the electronic and geometric properties of metal surfaces to tune catalytic activity. | Use as a surface ligand on bimetallic nanoparticles (e.g., Pd-Ag, Pd-Cu) to control reactivity. | Hydrodechlorination, Cross-Coupling Reactions | rsc.org |

Exploration of Novel Reactivity and Unconventional Reaction Pathways

The unique substitution pattern of this compound opens the door to exploring novel reactivity and unconventional reaction pathways. The steric hindrance provided by the ortho-chlorine atoms can direct reactions toward otherwise disfavored products, while the thiol group provides a reactive handle for a variety of transformations.

Future work will likely involve using this compound as a building block for complex heterocyclic structures. The synthesis of novel 1,3,5-thiadiazine derivatives has yielded compounds with potent antifungal activities, demonstrating that sulfur-containing heterocycles are a rich source of bioactive molecules. nih.gov By reacting this compound with appropriate partners, new classes of heterocycles with potential applications in agrochemicals or pharmaceuticals could be accessed. Similarly, research on thiazolo[3,2-b] nih.govnih.govchemspider.comtriazoles has led to the discovery of derivatives with significant anticancer properties. nih.gov This suggests that using this compound to create novel fused heterocyclic systems is a promising strategy for drug discovery. nih.gov

Furthermore, the development of cascade reactions involving this thiol represents a frontier in synthetic efficiency. A recently developed thiol-involved cascade reaction enables the construction of 5,6-dihydro-4H-1,3-thiazine scaffolds through sequential C–S bond formations. mdpi.com Applying this type of methodology to this compound could provide rapid access to complex molecular architectures from simple starting materials, minimizing waste and purification steps. mdpi.com

Interdisciplinary Applications in Bioinspired Catalysis and Sensing

The interface of chemistry and biology offers fertile ground for innovation, particularly in the fields of bioinspired catalysis and chemical sensing. The thiol group is a key functional group in many biological systems, most notably in the active sites of enzymes like cysteine proteases and metallothioneins.

Bioinspired Catalysis: Researchers are designing synthetic complexes that mimic the structure and function of metalloenzymes. A notable example is the synthesis of a bioinspired thiolate-bridged dinickel complex that serves as an electrocatalyst for proton reduction to hydrogen. nih.gov This complex, which features a pendant amine group in the secondary coordination sphere, demonstrates enhanced catalytic activity at a low overpotential. nih.gov The development of analogous complexes using this compound as a bridging or terminal ligand could lead to robust catalysts for small molecule activation, such as H₂, O₂, and CO₂ reduction, inspired by the active sites of hydrogenases and other redox enzymes.

Chemical Sensing: The development of selective chemical sensors for environmental pollutants is of critical importance. While direct research on this compound-based sensors is nascent, studies on related structures provide a clear roadmap. For example, an electrocatalytic sensor for 2,6-dichlorophenol (B41786) has been developed using a nanocomposite-modified electrode, achieving a very low limit of detection (LOD) of 0.014 ± 0.001 nM. researchgate.net Another approach utilized a functional polymer with a curcumin (B1669340) moiety to detect 2,6-dinitrophenol (B26339) via fluorescence quenching, with a detection limit of 1.0x10⁻⁶ mol L⁻¹. nih.gov These examples highlight the potential for incorporating the this compound unit as a specific recognition element in electrochemical or optical sensors for detecting chlorinated aromatic compounds and other environmental toxins.

Table 2: Performance of Sensors for Related Dichlorinated Compounds

| Target Analyte | Sensor Type | Key Component | Limit of Detection (LOD) | Ref |

|---|---|---|---|---|

| 2,6-Dichlorophenol | Electrocatalytic | Dy₂O₃-Co₃O₄@CeO₂ Nanocomposite | 0.014 ± 0.001 nM | researchgate.net |

| 2,6-Dinitrophenol | Optical (Fluorescence) | Functional Poly(vinyl chloride) with Curcumin | 1.0 x 10⁻⁶ mol L⁻¹ | nih.gov |

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the structure, reactivity, and properties of molecules before their synthesis. For a molecule like this compound, DFT can provide profound insights into its behavior and guide experimental efforts.

DFT studies can be employed to understand the molecule's fundamental properties. Research on analogous molecules like (E)-2-[2-(2,6-dichlorophenyl)ethenyl]-8-hydroxyquinoline has used DFT to calculate and confirm molecular geometry, vibrational frequencies, and NMR chemical shifts, showing good agreement with experimental data. nih.gov Similar calculations for this compound and its derivatives can predict their spectroscopic signatures and electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding their reactivity and potential in electronic materials. nih.gov

Moreover, DFT is highly effective in modeling reaction mechanisms and catalytic processes. Studies on the hydrodechlorination of chlorophenols over bimetallic surfaces have used DFT to map out reaction pathways and determine activation barriers, successfully identifying the rate-determining steps. rsc.org Investigations into the role of chlorine coverage on transition metal surfaces for hydrodechlorination reactions further emphasize the importance of including spectator species in models to accurately predict catalytic behavior. rsc.org Applying these computational models to reactions involving this compound can accelerate the discovery of optimal catalysts and reaction conditions, saving significant experimental time and resources. DFT can also clarify the reactivity of complex chlorinated heterocycles, as shown in studies of 4,6-dichloro-5-nitrobenzofuroxan, where calculations confirmed the role of specific atoms in directing nucleophilic substitution. mdpi.com

Sustainable Synthesis and Application Methodologies for this compound

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize environmental impact. Future research on this compound will undoubtedly focus on sustainable methods for its synthesis and application.

Sustainable Synthesis: Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents. Green chemistry advocates for alternatives, such as performing reactions in water or benign solvent systems like ethanol/water mixtures. mdpi.comnih.gov The development of a thiol-involved cascade reaction in an EtOH/H₂O medium is a prime example of a greener synthetic protocol. mdpi.com Furthermore, the use of energy-efficient techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com Applying these methods to the production of this compound and its derivatives would align with the goals of sustainable chemistry.

Sustainable Applications: In its applications, particularly in catalysis, sustainability can be achieved by developing catalytic systems that operate under mild conditions and use non-toxic reagents. For instance, the Cp₂TiCl/H₂O system has been explored as a sustainable reagent for the reduction of various organic functional groups, using water as the ultimate hydrogen atom source and avoiding toxic hydrides like trialkyl stannanes. mdpi.com Designing catalytic cycles for this compound-based systems that utilize water or other benign reagents would represent a significant advance in green chemistry. mdpi.com The goal is to create processes that are not only efficient but also inherently safer and less wasteful, following the core tenets of sustainable development. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 2,6-Dichlorobenzenethiolate in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective gloves, goggles, lab coats) is mandatory. Waste must be segregated into dedicated containers and processed by certified hazardous waste management services to prevent environmental contamination. Experimental areas should be ventilated, and spills neutralized using inert adsorbents like vermiculite .

Q. Which analytical techniques are recommended for purity assessment of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection is standard for quantifying purity (>95.0% threshold). Redox titration using 2,6-dichlorophenolindophenol (DCIP) under acidic conditions can validate redox-active impurities, with colorimetric endpoints (red to colorless) indicating reduction completeness .

Q. How can researchers synthesize this compound derivatives for mechanistic studies?

- Methodological Answer : Utilize nucleophilic aromatic substitution with thiolate precursors, optimizing reaction conditions (e.g., anhydrous solvents, controlled temperature). Monitor intermediate formation via thin-layer chromatography (TLC) and purify using column chromatography with silica gel or recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies resolve contradictions in thermodynamic data for this compound across studies?

- Methodological Answer : Apply thermodynamic consistency tests (e.g., Gibbs-Duhem equation validation) and use multi-pressure vapor-liquid equilibrium (VLE) experiments. Fit data to activity coefficient models (e.g., NRTL) to identify outliers and validate reproducibility. Cross-reference with NIST Chemistry WebBook for benchmark properties .

Q. How can enzyme-catalyzed reactions involving this compound be mechanistically studied?

- Methodological Answer : Conduct kinetic assays under varying pH and substrate concentrations. Use stopped-flow spectroscopy to monitor intermediate formation and compare with structural analogs (e.g., 2,6-Dichlorohydroquinone) to infer binding specificity. Perform docking simulations to map active-site interactions .

Q. What experimental design minimizes artifacts in spectroscopic characterization of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) for cross-validation. For redox-sensitive samples, use inert atmospheres (argon/glovebox) during preparation. Employ chemometric analysis (e.g., PCA) to distinguish degradation products from isomers .

Q. How can researchers model the environmental fate of this compound degradation products?

- Methodological Answer : Use HPLC-MS to identify metabolites in simulated environmental matrices (soil/water). Apply quantitative structure-activity relationship (QSAR) models to predict biodegradation pathways and ecotoxicity. Validate with microbial assays using Pseudomonas spp. as bioremediation proxies .

Data Contradiction Analysis

Q. What statistical frameworks address conflicting reactivity data in this compound studies?

- Methodological Answer : Implement longitudinal data analysis with bootstrapping to assess reproducibility. Use structural equation modeling (SEM) to account for latent variables (e.g., solvent polarity, trace metal contaminants). Meta-analysis of published datasets can identify methodological biases (e.g., GC calibration drift) .

Q. How should researchers interpret divergent catalytic activity results in thiolate-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.